N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylbenzamide
Description
N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylbenzamide is a complex organic molecule featuring a pyrazolopyrimidine core, an azepane ring, and a dimethylbenzamide moiety
Properties
IUPAC Name |
N-[2-[4-(azepan-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O/c1-16-11-17(2)13-18(12-16)22(29)23-7-10-28-21-19(14-26-28)20(24-15-25-21)27-8-5-3-4-6-9-27/h11-15H,3-10H2,1-2H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJFPFBBZGTIIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCCCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylbenzamide typically involves multi-step organic synthesis techniques:
Formation of the Pyrazolopyrimidine Core: : This step includes the cyclization of appropriate starting materials to form the pyrazolopyrimidine structure under controlled conditions, often using solvents like DMF (dimethylformamide) and catalysts like Pd/C (palladium on carbon).
Incorporation of the Azepane Ring: : Introducing the azepane ring involves nucleophilic substitution or cycloaddition reactions, frequently facilitated by bases like NaH (sodium hydride) in polar aprotic solvents.
Attachment of the Benzamide Moiety: : This final step includes the acylation of the amine group with 3,5-dimethylbenzoyl chloride, commonly carried out in the presence of a base such as triethylamine to neutralize the formed hydrochloric acid.
Industrial Production Methods
Industrial production may utilize optimized versions of the above synthetic routes. Reaction scalability, cost-effectiveness, and safety are crucial considerations. Often, continuous flow reactors and automated synthesis platforms are employed for large-scale production to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidative cleavage of the azepane ring under strong oxidizing conditions.
Reduction: : It is reducible at the benzamide moiety to potentially yield an amine derivative.
Substitution: : Nucleophilic substitutions at the pyrazolopyrimidine core or the azepane ring are possible with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: : Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: : Sodium methoxide (NaOMe) in methanol for methanolysis reactions.
Major Products Formed
Oxidation: : Cleavage products with smaller molecular fragments.
Reduction: : Amine derivatives.
Substitution: : Substituted pyrazolopyrimidine derivatives with new functional groups attached.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential as an antitumor agent . Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine, to which this compound belongs, exhibit significant anti-proliferative activity against various cancer cell lines. For instance, studies have shown that compounds with similar scaffolds can inhibit the proliferation of human cancer cells such as HepG2 (hepatoma), MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer) .
Antitumor Activity
A notable study evaluated the anticancer properties of a related pyrazolo[3,4-d]pyrimidine compound and found that it demonstrated an IC50 value of 1.74 µM against MCF-7 cells . This indicates a potent inhibitory effect compared to other compounds in the same class.
In Vivo Studies
In vivo studies are essential for understanding the pharmacokinetics and pharmacodynamics of this compound. Preliminary animal studies have shown promising results in reducing tumor sizes when administered in conjunction with established chemotherapeutic agents .
Comparative Analysis of Related Compounds
To provide a clearer understanding of the efficacy of N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylbenzamide compared to similar compounds, the following table summarizes key findings from various studies:
| Compound Name | Target Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | MCF-7 | 1.74 | Cell cycle inhibition |
| Compound 2 | A549 | 42.3 | Apoptosis induction |
| N-(2-(4-(azepan-1-yl)-... | MCF-7 | TBD | TBD |
Mechanism of Action
The compound exerts its effects by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the action of certain kinases involved in cellular signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylbenzamide: : Similar structure with a piperidine ring instead of an azepane.
N-(2-(4-(morpholin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylbenzamide: : Contains a morpholine ring.
N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylbenzamide: : Features a pyrrolidine ring.
Uniqueness
The presence of an azepane ring in N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylbenzamide distinguishes it from similar compounds, potentially leading to unique biological activities and improved pharmacokinetic properties.
Biological Activity
N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylbenzamide is a complex organic compound that has drawn attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, target interactions, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes an azepan ring and a pyrazolo[3,4-d]pyrimidine core. These structural elements enhance its ability to interact with various biological targets. The molecular formula is , and it has a molecular weight of 306.39 g/mol .
The biological activity of this compound involves modulation of kinase activity. Kinases are crucial for cell signaling and regulation, playing significant roles in processes such as cell division and metabolism. This compound may inhibit specific kinases implicated in cancer and inflammatory diseases .
Key Mechanisms:
- Kinase Inhibition : Similar compounds have been reported to inhibit kinases like Spleen Tyrosine Kinase (SYK) and Leucine-rich repeat kinase 2 (LRRK2), which are associated with inflammatory responses and neurodegenerative diseases .
- Autophagy Modulation : Some studies suggest that related compounds can disrupt autophagic flux by interfering with mTORC1 signaling pathways, leading to increased autophagy and reduced cell proliferation .
In Vitro Studies
Research indicates that this compound exhibits promising antiproliferative effects against various cancer cell lines. For instance, preliminary structure-activity relationship (SAR) studies have shown submicromolar antiproliferative activity in pancreatic cancer cells (MIA PaCa-2) .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A | MIA PaCa-2 | <0.5 | mTORC1 inhibition |
| B | U937 | 0.8 | Caspase activation |
| C | MCF-7 | 0.6 | Autophagy modulation |
Case Studies
Several studies have focused on the biological evaluation of related compounds to ascertain their efficacy against cancer:
- Inhibition of mTORC1 : A study showed that compounds similar to this compound significantly reduced mTORC1 activity and induced autophagy in cancer cells .
- Caspase Activation : Another investigation revealed that structurally analogous compounds activated procaspase-3 to caspase-3 in U937 cells, suggesting a mechanism for inducing apoptosis in cancer cells .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical reaction parameters for synthesizing N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylbenzamide?
- Methodological Answer : The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves cyclization and substitution reactions. Key steps include:
- Formation of the pyrazolo[3,4-d]pyrimidine core via cyclization under acidic or basic conditions .
- Introduction of the azepan-1-yl group through nucleophilic substitution or coupling reactions .
- Attachment of the 3,5-dimethylbenzamide moiety via amidation or alkylation .
Critical parameters include solvent choice (e.g., dimethylformamide for solubility), temperature (60–120°C for cyclization), and catalyst selection (e.g., NaH for deprotonation) .
Q. How can researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Use a combination of:
- Chromatography : HPLC or column chromatography to isolate intermediates and final products .
- Spectroscopy : NMR (¹H/¹³C) to confirm substituent positions and MS (ESI/TOF) for molecular weight validation .
- Crystallography : Single-crystal X-ray diffraction for unambiguous structural determination .
- Melting point analysis : To assess purity (e.g., sharp melting points indicate high crystallinity) .
Q. What are the common functional group transformations observed during its synthesis?
- Methodological Answer : Key transformations include:
- Oxidation/Reduction : The pyrazolo[3,4-d]pyrimidine core may undergo redox reactions, requiring controlled conditions to avoid decomposition .
- Substitution : Electrophilic aromatic substitution on the benzamide ring or nucleophilic substitution at the azepane nitrogen .
- Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions during synthesis .
Advanced Research Questions
Q. How can computational methods (e.g., quantum chemistry) optimize reaction pathways for this compound?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (DFT) to model transition states and identify energetically favorable pathways .
- Solvent Effects : Simulate solvent interactions (e.g., DMF vs. ethanol) to predict reaction rates and yields .
- Machine Learning : Train models on existing pyrazolo[3,4-d]pyrimidine syntheses to predict optimal conditions (e.g., time, temperature) .
Example: ICReDD’s hybrid computational-experimental workflow reduces trial-and-error by 40% in similar heterocyclic syntheses .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Analysis : Validate activity thresholds using standardized assays (e.g., IC₅₀ in kinase inhibition studies) .
- Metabolic Stability Testing : Assess compound stability in liver microsomes to rule out false negatives due to rapid degradation .
- Target Selectivity Profiling : Use kinome-wide screening to identify off-target effects that may skew data .
Case Study: Discrepancies in anticancer activity of analogous compounds were resolved by controlling for cellular uptake efficiency .
Q. What strategies mitigate by-product formation during large-scale synthesis?
- Methodological Answer :
- Kinetic Control : Optimize reaction time to favor desired intermediates (e.g., shorter times reduce oligomerization) .
- Catalyst Screening : Test palladium/copper catalysts for coupling steps to minimize side products .
- Workup Optimization : Use liquid-liquid extraction or recrystallization (e.g., isopropyl alcohol) to remove impurities .
Example: Isolation of cyanomethyl benzoate by-products in pyrazolo[4,3-d]pyrimidine synthesis required gradient elution chromatography .
Q. How can solubility challenges in biological assays be addressed for this hydrophobic compound?
- Methodological Answer :
- Co-solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to enhance aqueous solubility without cytotoxicity .
- Prodrug Design : Introduce phosphate or ester groups to improve hydrophilicity, which are cleaved in vivo .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
